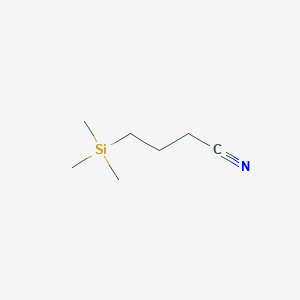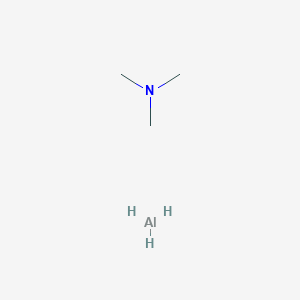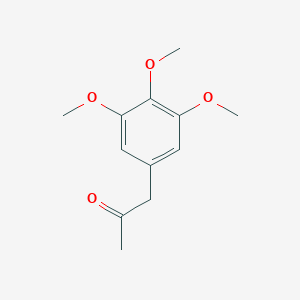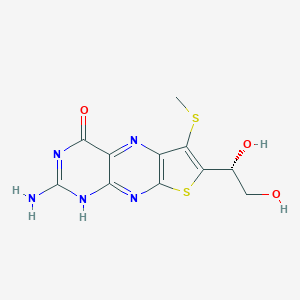
Urothione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The total synthesis of urothione involves multiple steps, starting from pyrazine. A thiophene ring is fused to pyrazine to form thieno[2,3-6]pyrazine, which is then subjected to various chemical transformations to yield this compound . The synthesis is typically carried out in a controlled laboratory environment with specific reagents and conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its specialized use in research and diagnostics rather than large-scale industrial applications. The synthesis methods used in laboratories can be scaled up with appropriate modifications to suit industrial requirements.
Análisis De Reacciones Químicas
Types of Reactions: Urothione undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in various biochemical pathways.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfone derivatives, while reduction can produce thiol-containing compounds.
Aplicaciones Científicas De Investigación
Urothione has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Industry: While not widely used in industrial applications, this compound’s synthesis and reactivity studies provide valuable insights for the development of new chemical processes and materials.
Mecanismo De Acción
Urothione exerts its effects primarily through its role as a degradation product of molybdopterin. Molybdopterin is essential for the activity of several enzymes involved in critical biochemical pathways, including the oxidative catabolism of sulfur-containing amino acids and purine metabolism . The molecular targets of this compound include sulfite oxidase, xanthine oxidoreductase, and aldehyde oxidase, which rely on molybdopterin for their catalytic activity .
Comparación Con Compuestos Similares
Molybdopterin: The parent compound of urothione, essential for enzyme activity.
Sulfite Oxidase: An enzyme that relies on molybdopterin for its function.
Xanthine Oxidoreductase: Another enzyme dependent on molybdopterin.
Uniqueness of this compound: this compound is unique in that it serves as a specific biomarker for molybdenum cofactor deficiency, providing a direct link to the metabolic state of molybdopterin . Its presence in urine is indicative of the body’s ability to synthesize and degrade molybdopterin, making it a valuable tool in clinical diagnostics and research .
Propiedades
Número CAS |
19295-31-9 |
|---|---|
Fórmula molecular |
C11H11N5O3S2 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
2-amino-7-(1,2-dihydroxyethyl)-6-methylsulfanyl-3H-thieno[3,2-g]pteridin-4-one |
InChI |
InChI=1S/C11H11N5O3S2/c1-20-7-4-10(21-6(7)3(18)2-17)14-8-5(13-4)9(19)16-11(12)15-8/h3,17-18H,2H2,1H3,(H3,12,14,15,16,19) |
Clave InChI |
RPUOVNROVSNPBD-UHFFFAOYSA-N |
SMILES |
CSC1=C(SC2=C1N=C3C(=O)NC(=NC3=N2)N)C(CO)O |
SMILES isomérico |
CSC1=C(SC2=C1N=C3C(=N2)NC(=NC3=O)N)[C@@H](CO)O |
SMILES canónico |
CSC1=C(SC2=C1N=C3C(=O)NC(=NC3=N2)N)C(CO)O |
melting_point |
> 360 °C |
Descripción física |
Solid |
Solubilidad |
0.1 mg/mL at pH 6.6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Bis(2-chloroethyl)amino]-p-toluic acid methyl ester](/img/structure/B99788.png)
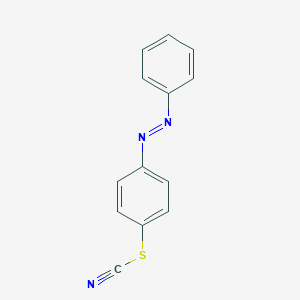
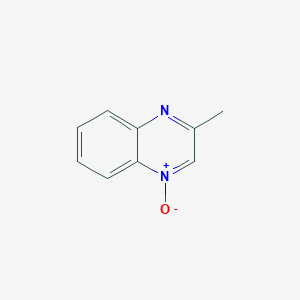
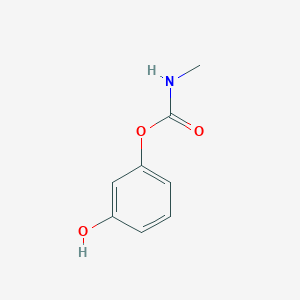
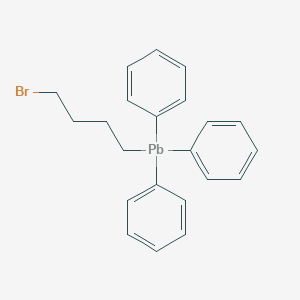

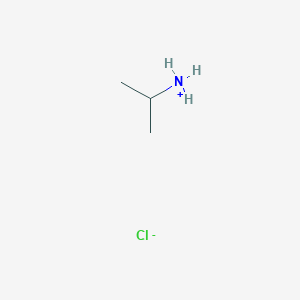
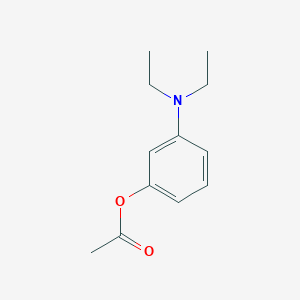
![2,5,8,11,22,25,28,31-Octaoxapentacyclo[30.8.0.012,21.014,19.034,39]tetraconta-1(40),12,14,16,18,20,32,34,36,38-decaene](/img/structure/B99804.png)
![2-[n-(2-Cyanoethyl)-4-(4-nitrophenyl)diazenylanilino]ethyln-phenylcarbamate](/img/structure/B99806.png)
